Ephedrine hydrochloride
Overview
Description
Ephedrine hydrochloride is a sympathomimetic amine derived from the plant genus Ephedra. It has been used for centuries in traditional medicine and is now widely utilized in modern medicine. This compound is known for its stimulant effects on the central nervous system and its ability to increase heart rate and blood pressure. It is commonly used to treat conditions such as hypotension, asthma, and nasal congestion .
Mechanism of Action
Target of Action
Ephedrine hydrochloride is an alpha and beta-adrenergic agonist . It primarily targets the adrenergic receptor system , which plays a crucial role in the body’s fight-or-flight response by increasing heart rate, constricting blood vessels, and opening air passages .
Mode of Action
Ephedrine acts as both a direct and indirect sympathomimetic . As an alpha- and beta-adrenergic receptor agonist, it directly interacts with these receptors. It also indirectly influences the system by causing the release ofnorepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake, and displacing more norepinephrine from storage vesicles . This dual action leads to vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .
Biochemical Pathways
Ephedrine affects several biochemical pathways. It is part of the phenylpropanoid synthesis pathway , which contributes to the biosynthesis of alkaloids . The compound’s interaction with adrenergic receptors also influences the norepinephrine pathway , leading to various downstream effects such as increased heart rate and blood pressure .
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 85% of the drug being absorbed after oral administration . The onset of action varies depending on the route of administration: it is fast with intravenous use, takes about 20 minutes with intramuscular injection, and about an hour when taken orally . The drug has a half-life of 3 to 6 hours and is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of ephedrine’s action are primarily due to its interaction with adrenergic receptors. This interaction leads to a cascade of events, including the constriction of blood vessels, dilation of bronchial muscles, and stimulation of the heart . These effects make ephedrine useful in treating conditions like hypotension, bronchial asthma, and nasal congestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that high altitude affected the ephedrine content in Ephedra plants . Soil moisture and temperature were also found to correlate with the content of ephedrine in Ephedra species . These factors could potentially influence the pharmacological action of this compound derived from these plants.
Biochemical Analysis
Biochemical Properties
Ephedrine hydrochloride acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist . It also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles . The no-polar structure of ephedrine makes this substance more liposoluble than catecholamines .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It increases blood pressure by stimulating heart rate and cardiac output and variably increasing peripheral resistance . It causes bronchodilation due to the activation of beta-adrenergic receptors in the lungs . This compound also decreases gastric emptying .
Molecular Mechanism
This compound works by increasing the activity of the α and β adrenergic receptors . It is a sympathomimetic amine that directly acts as an agonist at α- and β-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons .
Dosage Effects in Animal Models
In dogs, this compound is used to treat hypotension and urinary incontinence . The dosage varies based on the condition being treated. For hypotension, the dosage is 0.05–0.2 mg/kg intravenously, and for urinary incontinence, the dosage is 1 mg/kg orally twice a day . The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is largely unmetabolized in the body . It can be N-demethylated to norephedrine, or demethylated and deaminized to benzoic acid conjugates and 1,2-hydroxypropylbenzene .
Transport and Distribution
Given its liposoluble nature , it is likely that it can easily cross cell membranes and distribute throughout the body.
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with adrenergic receptors located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ephedrine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of phenylacetylcarbinol (PAC) with methylamine. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure . Another method involves the use of alpha-bromophenyl ethyl ketone as a starting material, which undergoes methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by chemical modification to produce the hydrochloride salt. The extraction process typically uses solvents such as dichloroethane, benzene, or chloroform . The extracted ephedrine is then reacted with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: Ephedrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Ephedrine can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methcathinone
Reduction: Reduced ephedrine derivatives
Substitution: Halogenated ephedrine derivatives
Scientific Research Applications
Ephedrine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Used to treat hypotension, asthma, and nasal congestion.
Comparison with Similar Compounds
Pseudoephedrine: Similar in structure and function but has a different stereochemistry.
Phenylephrine: Another sympathomimetic amine used as a decongestant and to increase blood pressure.
Methamphetamine: Structurally similar but with a more potent central nervous system stimulant effect.
Uniqueness of Ephedrine Hydrochloride: this compound is unique due to its dual action as both a direct and indirect sympathomimetic. This allows it to have a broad range of effects on the cardiovascular and respiratory systems, making it versatile in medical applications .
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045825 | |
Record name | Ephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-98-6 | |
Record name | (-)-Ephedrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ephedrine Hydrochloride [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ephedrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ephedrine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLJ6390P1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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